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Compound of Interest

Compound Name: 1,2-Diphenylpropan-2-amine

CAS No.: 118910-28-4

Cat. No.: B1673590

Get Quote

Executive Summary
This guide provides a technical comparison between FPL 12495 (the active desglycinyl

metabolite of remacemide) and MK-801 (dizocilpine), two distinct classes of NMDA receptor

modulators evaluated for neuroprotection in ischemic stroke and excitotoxicity models.

While MK-801 serves as the high-affinity "gold standard" for defining NMDA receptor-mediated

excitotoxicity in preclinical research, its clinical failure due to psychotomimetic side effects

(Olney’s lesions) highlights the need for alternatives. FPL 12495 represents a "dual-

mechanism" approach: it combines low-affinity NMDA channel blockade with voltage-gated

sodium channel inhibition. This dual profile offers a superior therapeutic index, reducing

excitotoxicity presynaptically (glutamate release) and postsynaptically (receptor blockade)

without the severe behavioral toxicity associated with high-affinity blockade.

Mechanistic Profile Comparison
The fundamental difference lies in the site of action and binding kinetics.
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Feature MK-801 (Dizocilpine)
FPL 12495 (Desglycinyl-

remacemide)

Primary Mechanism
High-Affinity NMDA Channel

Blocker

Dual Action: Na⁺ Channel

Blocker + Low-Affinity NMDA

Blocker

Binding Site
Phencyclidine (PCP) site within

the NMDA ion pore.

1.[1] Veratridine site on

voltage-gated Na⁺ channels.2.

PCP site within NMDA ion

pore.[1]

Kinetics

"Trapping" Block: Slow

dissociation; blocks the

channel in the open state and

remains bound, preventing

physiological function.

"Fast-Off" Block: Rapid

association/dissociation

kinetics allow physiological

transmission while blocking

pathological surges.

Presynaptic Effect
Minimal direct effect on

glutamate release.

Inhibits Glutamate Release:

Blocks presynaptic Na⁺

channels, preventing the

depolarization required for

vesicular release.

Postsynaptic Effect
Complete blockade of Ca²⁺

influx.

Partial/Use-dependent

blockade of Ca²⁺ influx.

Visualizing the Mechanism of Action
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Figure 1: Mechanistic differentiation. MK-801 acts solely postsynaptically as a potent trap. FPL

12495 acts upstream to prevent glutamate release and downstream to modulate the receptor.

Neuroprotective Efficacy: In Vivo & In Vitro Data
In Vitro: Cortical Slice Excitotoxicity
In cortical wedge preparations, the efficacy of these compounds depends on the stimulus used

to induce depolarization.

Veratridine Stimulation (Na⁺ Channel mediated):

FPL 12495: Highly potent. Inhibits glutamate release at IC50 ~12.5 µM.[2][3]

MK-801: Weak potency.[4] Requires >100 µM to show effect, as it does not target the Na⁺

channel directly.

NMDA Stimulation (Direct Receptor Activation):

MK-801: Extremely potent blockade of depolarization.
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FPL 12495: Effective but requires higher concentrations (IC50 ~43 µM) compared to its

action on Na⁺ channels.

In Vivo: MCAO (Middle Cerebral Artery Occlusion)
Both compounds show neuroprotection, but the quality and window of protection differ.

Metric MK-801 Performance FPL 12495 Performance

Infarct Reduction
50–75% (if administered pre-

ischemia).

30–50% (consistent reduction

in cortical volume).[5]

Therapeutic Window

Narrow (<1 hour post-

occlusion). Efficacy drops

sharply if delayed.

Wider. Efficacy maintained due

to prevention of spreading

depression (Na⁺ mechanism).

Survival Rate

Poor. Often does not improve

survival despite histological

protection due to systemic

toxicity.

Improved. Better systemic

tolerance allows for survival

benefits in chronic studies.

Side Effects
Ataxia, stereotypic behavior,

vacuolization (Olney's lesions).

Sedation at high doses, but

lacks severe psychotomimetic

effects.

Experimental Protocols
To validate these findings in your own facility, use the following standardized protocols.

Protocol A: In Vitro Excitotoxicity (Cortical Slices)
Objective: Differentiate between Na⁺ channel-mediated and NMDA-mediated neuroprotection.

Preparation: Prepare 500 µm cortical slices from DBA/2 mice. Maintain in Mg²⁺-free Krebs

medium to enhance NMDA sensitivity.

Chamber Setup: Place slices in a grease-gap perfusion chamber (25°C).

Induction (Two Arms):
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Arm A (Na⁺ Load): Perfusion with Veratridine (20 µM).[2][3]

Arm B (NMDA Load): Perfusion with NMDA (20 µM).

Drug Application: Perfusion of FPL 12495 (10–200 µM) or MK-801 (1–100 µM) 10 minutes

prior to induction.

Measurement: Record DC potential shifts (depolarization) and analyze % inhibition of the

response.

Protocol B: In Vivo Focal Ischemia (MCAO)
Objective: Assess infarct volume reduction.

Anesthesia: Induce with 2-3% isoflurane; maintain at 1.5%. Monitor rectal temperature (37.0

± 0.5°C).

Occlusion: Insert a silicone-coated nylon monofilament (4-0) into the internal carotid artery to

block the MCA origin.

Duration: Maintain occlusion for 90 minutes (transient ischemia).

Reperfusion: Withdraw filament to restore blood flow.

Treatment:

Group 1: Vehicle (Saline).

Group 2: MK-801 (0.5 mg/kg i.v.[5] bolus at reperfusion).

Group 3: FPL 12495 (10-20 mg/kg i.v. bolus at reperfusion).

Analysis (24h): TTC staining of brain slices. Calculate infarct volume using ImageJ,

correcting for edema.

Experimental Workflow Diagram
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Figure 2: Standardized MCAO workflow for comparing neuroprotective agents.
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Conclusion: Strategic Selection
Choose MK-801 if your goal is to establish the maximum theoretical limit of NMDA receptor-

mediated protection in a new model, or to prove that a specific pathway is NMDA-dependent.

It is a research tool, not a drug candidate.

Choose FPL 12495 (or similar dual-action agents) if you are developing translatable

therapeutics. Its ability to dampen presynaptic glutamate release via Na⁺ channels while

providing a "soft" block of the NMDA receptor mimics the profile required for clinical safety

(similar to the logic behind Memantine, but with added presynaptic control).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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